![molecular formula C17H18N2OS2 B2451086 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-2-carboxamide CAS No. 2034299-85-7](/img/structure/B2451086.png)
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-2-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It is a member of the thiophene family of compounds, which are known for their diverse biological activities. In
Scientific Research Applications
- Thiophene derivatives have attracted attention as potential biologically active compounds. Researchers explore their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
- Thiophene derivatives play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
- Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry and material science .
- Specific thiophene-containing compounds, such as 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one, have been investigated as serotonin antagonists and potential treatments for Alzheimer’s disease .
- Researchers have explored the influence of benzo[b]thiophene ring substitutions on binding affinity. For instance, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one displayed micromolar affinity toward 5-HT1A sites .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Serotonin Antagonists and Alzheimer’s Treatment
Binding Affinity Studies
Synthetic Strategies
Mechanism of Action
Target of Action
It’s known that thiophene derivatives have been associated with diverse biological activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that the biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring .
Biochemical Pathways
Thiophene derivatives have been associated with a wide range of therapeutic properties, indicating that they likely interact with multiple biochemical pathways .
Pharmacokinetics
A study on similar compounds showed a favourable pharmacokinetic profile .
Result of Action
Thiophene derivatives have been associated with a wide range of therapeutic properties, indicating that they likely have multiple effects at the molecular and cellular level .
Action Environment
It’s known that the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS2/c1-19(2)14(10-18-17(20)16-8-5-9-21-16)13-11-22-15-7-4-3-6-12(13)15/h3-9,11,14H,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJYUCDUWCLLKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CS1)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-2-carboxamide |
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